molecular formula C10H9F3O2 B1421203 2-Methyl-3-(trifluoromethyl)phenylacetic acid CAS No. 1000546-18-8

2-Methyl-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1421203
CAS No.: 1000546-18-8
M. Wt: 218.17 g/mol
InChI Key: FQVYJURFBWJJPW-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1000546-18-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [2-methyl-3-(trifluoromethyl)phenyl]acetic acid . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 105-108°C .

Scientific Research Applications

  • Production of Derivatives and Bioactive Compounds : In 2006, Varma et al. explored the production of phenylacetic acid derivatives from Curvularia lunata culture. They found compounds like 4-epiradicinol showed antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Varma et al., 2006).

  • Pharmaceutical Industry Applications : Wasewar et al. (2015) discussed the extraction of phenylacetic acid, commonly used in antibiotic production, from wastewater using tri-n-butyl phosphate. They investigated the extraction efficiency and reaction mechanisms (Wasewar et al., 2015).

  • Synthesis of Novel Compounds : Evidente et al. (1992) isolated a new derivative of phenylacetic acid from Pseudomonas syringae culture, which modulated tomato seedling growth (Evidente et al., 1992).

  • Electrochemical Fluorination : Ilayaraja et al. (2008) studied the selective fluorination of alkyl phenylacetates, highlighting its significance in synthesizing fluorinated organic compounds (Ilayaraja et al., 2008).

  • Alkaloid Synthesis : Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester (Beccalli et al., 2000).

  • Role in Penicillin Production : Moyer and Coghill (1947) explored the impact of phenylacetic acid on penicillin production, discovering its role in increasing total penicillin yield (Moyer & Coghill, 1947).

  • Photodecarboxylation Studies : Burns and Lukeman (2010) showed that CF3-substituted phenylacetic acids undergo efficient photodecarboxylation, yielding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols (Burns & Lukeman, 2010).

Safety and Hazards

The compound is considered hazardous. It has the signal word ‘Warning’ and hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Methyl-3-(trifluoromethyl)phenylacetic acid is a synthetic compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The primary targets of this compound are therefore likely to be enzymes involved in blood clotting and the lipoxygenase pathway, which plays a role in inflammation and immune responses.

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the trans-cis isomerization of peptidyl-prolyl amide bonds, which can alter protein folding and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions, but its activity can diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, the compound’s impact on metabolic pathways can be dose-dependent, with higher doses potentially disrupting normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites and accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVYJURFBWJJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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